molecular formula C16H18O B8588507 2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl CAS No. 918151-46-9

2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl

Cat. No. B8588507
M. Wt: 226.31 g/mol
InChI Key: RSIOEDDLZMYWBE-UHFFFAOYSA-N
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Patent
US08067511B2

Procedure details

In a flask charged with 2-bromo-6-isopropylanisole (1.98 g, 8.64 mmol), phenylboronic acid (2.10 g, 17.28 mmol), palladium acetate (96 mg, 0.43 mmol), triphenylphosphine (0.225 g, 0.86 mmol) and potassium phosphate (11 g, 51.84 mmol), mixture of water (8 mL) and dimethoxyethane (32 mL) was added, and the resultant mixture was heated under reflux for 12 hours. After cooling to ambient temperature, aqueous ammonium chloride (15 mL) and diethyl ether (30 mL) were charged thereto. The organic layer was isolated, and the residue was extracted with diethyl ether. Combined organic layer was dried over magnesium sulfate, and evaporated to remove the volatiles to obtain 2-isopropyl-6-phenylanisole as grey solid (2 g). The anisole obtained (without further purification) was dissolved in methylene chloride (15 mL), and 12 mL of boron tribromide solution (1 M in methylene chloride) was added dropwise thereto at −78° C. Reaction was carried out for 12 hours while slowly raising the temperature to ambient temperature. When the reaction was completed, mixture of water (15 mL) and diethyl ether (30 mL) was added thereto. After isolating the organic layer, the aqueous layer was extracted with diethyl ether (15 mL×3). The combined organic layer was dried, and evaporated under reduced pressure to remove the volatiles. The residue was purified via silica gel column by using mixed solvent of hexane and methylene chloride to obtain 2-isopropyl-6-phenylphenol (1.72 g) as white solid.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8](C)C)[C:3]=1OC.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl-].[NH4+].[CH2:32]([O:34][CH2:35][CH3:36])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(COC)OC.O>[CH:4]([C:3]1[CH:2]=[CH:7][CH:6]=[C:36]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:35]=1[O:34][CH3:32])([CH3:8])[CH3:5] |f:2.3.4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C(C)C)OC
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
potassium phosphate
Quantity
11 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
96 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.225 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the volatiles

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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